molecular formula C21H21N3O3S B2680235 1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde CAS No. 1234691-99-6

1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde

Cat. No. B2680235
CAS RN: 1234691-99-6
M. Wt: 395.48
InChI Key: YILPOCGOXYSHOR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde” is complex, with multiple aromatic rings and functional groups. The presence of the pyrazole ring, phenyl groups, and a sulfonyl group contribute to its unique chemical properties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives show significant antimicrobial activity. For instance, novel chitosan Schiff bases, synthesized from heteroaryl pyrazole derivatives, have demonstrated considerable biological activity against a variety of gram-negative and gram-positive bacteria, as well as fungi. These compounds were characterized extensively and evaluated for their biological activity, showing a dependency of antimicrobial activity on the Schiff base moiety without displaying cytotoxicity in MTT assay results (Hamed et al., 2020).

Anticonvulsant and Analgesic Activities

Pyrazole analogues have been synthesized and evaluated for their anticonvulsant and analgesic activities, with some compounds displaying potent effects without toxicity. The structural features required for these activities were achieved through Knoevenagel condensation reactions, and the compounds were characterized and tested using various methods including the maximal electroshock seizure test and the tail flick method (Viveka et al., 2015).

Anti-inflammatory and Analgesic Activities

Several 3-(2'-thienyl)pyrazole-based heterocycles were synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds were found to exhibit both analgesic and anti-inflammatory activities, indicating their potential as therapeutic agents (Abdel-Wahab et al., 2012).

Synthesis of Novel Heterocycles

Pyrazole derivatives serve as key intermediates in the synthesis of a wide range of heterocycles. For example, pyrazole-based Schiff bases were synthesized and reacted with various compounds to produce novel heterocycles with potential biological activities. These studies often involve the synthesis of complex molecules through reactions such as cyclocondensation, highlighting the versatility of pyrazole derivatives in organic synthesis (Kalaria et al., 2014).

Antioxidant Activity

The antioxidant potential of pyrazole derivatives has also been explored, with certain compounds showing significant activity. This research involves the synthesis and evaluation of various derivatives for their ability to scavenge free radicals, contributing to the understanding of their potential therapeutic applications (Sudha et al., 2021).

Future Directions

The future directions for research on “1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde” and other pyrazole derivatives are promising. Given their broad spectrum of biological activities, these compounds are likely to continue attracting the attention of researchers in the field of medicinal chemistry .

properties

IUPAC Name

1-phenyl-3-(4-piperidin-1-ylsulfonylphenyl)pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c25-16-18-15-24(19-7-3-1-4-8-19)22-21(18)17-9-11-20(12-10-17)28(26,27)23-13-5-2-6-14-23/h1,3-4,7-12,15-16H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILPOCGOXYSHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NN(C=C3C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-3-[4-(piperidylsulfonyl)phenyl]pyrazole-4-carbaldehyde

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